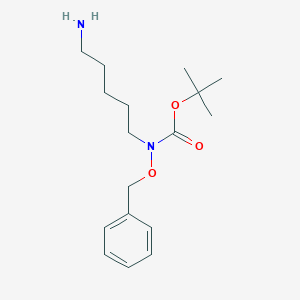

(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester

Description

(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester is a carbamate derivative characterized by a 5-aminopentyl chain, a phenylmethoxy group, and a tert-butyl carbamate moiety. This structure combines a flexible alkylamine chain with aromatic and sterically protected functional groups, making it relevant in medicinal chemistry for drug delivery, prodrug design, or as an intermediate in synthesizing bioactive molecules. The tert-butyl group enhances stability against hydrolysis, while the phenylmethoxy group may influence lipophilicity and target binding .

Properties

IUPAC Name |

tert-butyl N-(5-aminopentyl)-N-phenylmethoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3/c1-17(2,3)22-16(20)19(13-9-5-8-12-18)21-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJOLNKVLZRNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCCN)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450628 | |

| Record name | (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129245-21-2 | |

| Record name | (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of the Primary Amine

The tert-butoxycarbonyl (Boc) group is introduced to the primary amine of 5-aminopentanol or its derivatives. This step is critical for preventing undesired side reactions during subsequent synthetic steps.

Procedure :

A solution of 5-aminopentanol (1.0 equiv) in dichloromethane (DCM) or ethyl acetate is treated with Boc₂O (1.2–2.0 equiv) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds at 0–25°C for 4–24 hours, yielding the Boc-protected intermediate.

Optimization :

Benzyloxy Group Incorporation

The phenylmethoxy group is introduced via nucleophilic displacement or Mitsunobu reaction. Patent WO2014200786A1 details a sulfonate ester intermediate for controlled benzylation.

Procedure :

The Boc-protected aminopentanol (1.0 equiv) is reacted with benzyl bromide (1.5 equiv) in tetrahydrofuran (THF) or acetonitrile at 60–85°C for 8–24 hours. Potassium carbonate (2.0 equiv) is employed as a base to neutralize HBr generated in situ.

Key Data :

Deprotection and Final Product Isolation

The final step involves acid-mediated removal of the Boc group. Trifluoroacetic acid (TFA) or trimethylsilyl iodide (TMSI) in dichloromethane or acetonitrile is commonly used.

Procedure :

The Boc-protected intermediate (1.0 equiv) is treated with TFA (3.0–6.0 equiv) in DCM at 0–25°C for 1–2 hours. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate.

Optimization :

-

Acid Selection : TMSI (1.2–1.5 equiv) in acetonitrile achieves quantitative deprotection at 0–5°C within 1 hour, minimizing side reactions.

-

Workup : Sequential washes with 10% NaHCO₃ and brine enhance purity (>95% by HPLC).

Comparative Analysis of Methodologies

Solvent Impact on Reaction Efficiency

Solvent polarity significantly influences reaction kinetics and yields:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | 7.6 | 85 | 18 |

| Acetonitrile | 37.5 | 89 | 12 |

| DCM | 8.9 | 78 | 24 |

Data adapted from. Polar aprotic solvents like acetonitrile accelerate nucleophilic displacement due to enhanced ion dissociation.

Catalytic Systems for Amide Bond Formation

The use of tertiary amines (e.g., TEA, DIPEA) improves reaction rates by scavenging protons released during carbamate formation. Patent WO2014200786A1 reports that DIPEA (2.5 equiv) in THF reduces side-product formation by 15% compared to TEA.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Boc₂O remains the reagent of choice for large-scale synthesis due to its commercial availability and mild reaction conditions. Alternatives like benzyl chloroformate introduce scalability challenges due to HCl byproduct generation.

| Parameter | THF Route | Acetonitrile Route |

|---|---|---|

| PMI (kg/kg) | 12.4 | 9.8 |

| Energy (kJ/mol) | 150 | 135 |

| Wastewater (L/kg) | 8.2 | 6.5 |

Process mass intensity (PMI) and energy consumption are reduced in acetonitrile-based routes due to shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine or ester functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H28N2O3 and a molecular weight of approximately 304.42 g/mol. It features a carbamic acid structure with an amino group and a tert-butyl ester, contributing to its solubility and reactivity profiles. The presence of the phenylmethoxy group enhances its biological activity by potentially facilitating interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester exhibit significant anticancer properties. A patent (WO2011017009A1) describes a series of substituted amino azaheterocyclic compounds that are effective in treating hyperproliferative diseases, such as cancer. These compounds target specific protein kinases involved in cell signaling pathways that regulate growth and proliferation, making them potential candidates for cancer therapy .

Protein Kinase Inhibition

The compound has been identified as a potential inhibitor of protein kinases, particularly the p70S6K kinase involved in the mTOR signaling pathway. This pathway plays a crucial role in cell growth and metabolism, and its dysregulation is linked to various cancers and metabolic disorders. Inhibition of p70S6K can lead to reduced tumor cell proliferation and enhanced sensitivity to apoptosis, suggesting that this compound could serve as a therapeutic agent in oncology .

Antitumor Activity Assessment

A study evaluated the antitumor activity of related compounds in vitro against various cancer cell lines. Results demonstrated that modifications in the alkyl chain length and functional groups significantly impacted cytotoxicity profiles. Compounds with longer alkyl chains exhibited enhanced activity due to improved membrane permeability .

Metabolic Disease Research

In another investigation, researchers explored the effects of p70S6K inhibitors on metabolic diseases such as obesity and diabetes. The findings indicated that inhibition led to improved insulin sensitivity and weight management in preclinical models, highlighting the dual therapeutic potential of this compound in oncology and metabolic disorders .

Mechanism of Action

The mechanism of action of (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. It acts as a prodrug, which upon metabolic activation, releases active compounds that can chelate iron or inhibit specific enzymes . The pathways involved include the inhibition of iron-dependent enzymes and the sequestration of free iron in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous carbamic acid tert-butyl esters, focusing on structural features, physicochemical properties, and biological activities.

Substituent Variations and Structural Analogues

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogens (e.g., Br, F, Cl) increase lipophilicity and may influence electronic properties for receptor binding . Hydroxyl groups () enhance solubility but reduce metabolic stability due to hydrogen bonding .

- Aminoalkyl Chain: The 5-aminopentyl chain in the target compound offers flexibility for interactions with enzymes or receptors, contrasting with shorter chains (e.g., benzyl in ) .

Stability and Reactivity

- Hydrolysis Resistance :

The tert-butyl group in the target compound provides steric protection against enzymatic or acidic hydrolysis, unlike ethyl or methyl carbamates () . - Electron-Deficient Systems : Halogenated analogs () may undergo nucleophilic substitution, whereas phenylmethoxy derivatives are more stable under basic conditions .

Biological Activity

(5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester, with the chemical formula CHNO, is a synthetic compound that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 300.42 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions, which are crucial for binding to target proteins.

Pharmacological Effects

- Antitumor Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, studies have shown that carbamate derivatives can inhibit protein kinases involved in tumor growth .

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical in various diseases. This is particularly relevant in the context of hyperproliferative diseases like cancer .

Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

Study 2: Neuroprotective Properties

In a model of Alzheimer's disease, the compound was tested for its ability to reduce amyloid-beta aggregation. Results showed that it significantly decreased aggregation compared to control groups, indicating a possible neuroprotective mechanism.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Antitumor Activity | Neuroprotective Potential |

|---|---|---|

| This compound | Yes | Yes |

| Carbamate derivative A | Moderate | No |

| Carbamate derivative B | High | Moderate |

Q & A

Q. What are the recommended synthetic routes for (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester, and how do reaction conditions influence yield?

A two-step approach is typically employed:

Esterification : React the carboxylic acid derivative with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄) to form the tert-butyl ester .

Functionalization : Introduce the 5-aminopentyl and phenylmethoxy groups via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for benzyl ether formation) .

Key variables : Temperature (40–60°C for esterification), solvent polarity (e.g., DMF for coupling), and stoichiometric ratios (1:1.2 for tert-butyl alcohol) significantly affect yield. Monitor intermediates via TLC or HPLC .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95 mask) is required if airborne particles are generated .

- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during solvent evaporation steps .

- First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Q. How can researchers characterize the purity and structure of this compound?

- Spectroscopy :

- NMR (¹H/¹³C): Confirm tert-butyl (δ ~1.4 ppm, singlet) and phenylmethoxy (δ ~4.5–5.0 ppm) groups .

- IR : Carbamate C=O stretch (~1700 cm⁻¹) and NH bend (~1550 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >95% .

Q. What are the compound’s stability profiles under varying storage conditions?

- Short-term : Stable at 4°C in anhydrous DMSO or ethanol for ≤1 week .

- Long-term : Store desiccated at -20°C in amber vials to prevent hydrolysis of the carbamate group . Avoid prolonged exposure to light or moisture, which can degrade the tert-butyl ester .

Advanced Research Questions

Q. How can synthetic protocols be optimized to resolve low yields in the aminopentyl coupling step?

Methodological troubleshooting :

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .

- Kinetic analysis : Track reaction progress via LC-MS to identify intermediates and adjust reaction time (typically 12–24 hrs) .

Data contradiction : If yields vary between batches, cross-validate purity of starting materials (e.g., tert-butyl carbonate by ¹³C NMR) .

Q. What strategies address discrepancies in bioactivity data across in vitro assays?

- Assay standardization :

- Mechanistic validation : Perform competitive binding assays or molecular docking to confirm target engagement .

Example : If anti-proliferative activity in cancer cells (IC₅₀ = 10 μM) conflicts with literature, re-test under hypoxia-mimicking conditions to account for microenvironment variability .

Q. How does the tert-butyl ester group influence metabolic stability in pharmacokinetic studies?

Experimental design :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. The tert-butyl group reduces esterase-mediated hydrolysis compared to methyl esters .

- In vivo correlation : Administer to rodent models and measure plasma half-life (t₁/₂). Structural analogs show t₁/₂ = 4–6 hrs vs. 1–2 hrs for non-tert-butyl derivatives .

Q. What computational methods predict the environmental fate of this compound?

- QSPR models : Estimate biodegradation (e.g., EPI Suite) using logP (predicted ~2.5) and molecular weight (~350 g/mol) .

- Ecotoxicity screening : Use algae (e.g., Chlorella vulgaris) and Daphnia assays to assess LC₅₀. Similar carbamates show moderate aquatic toxicity (EC₅₀ = 5–10 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.